2-(4-Chlorophenyl)ethyl chloride
Overview
Description
“2-(4-Chlorophenyl)ethyl chloride” is a chemical compound with the empirical formula C8H8Cl2 . Its molecular weight is 175.06 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)ethyl chloride” consists of a benzene ring fused to a pyrazine ring . The SMILES string representation of the molecule is ClCCC1=CC=C(C=C1)Cl
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)ethyl chloride” include a density of 1.2±0.1 g/cm³, a boiling point of 234.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 45.5±0.3 cm³ .
Scientific Research Applications
Copolymerization in Leather Industry
4-Chlorophenyl acrylate (CPA), derived from 4-chlorophenol and acryloyl chloride (which may involve 2-(4-Chlorophenyl)ethyl chloride in its synthesis), has been studied for its use in the leather industry. Thamizharasi et al. (1999) explored the synthesis of poly(4-chlorophenyl acrylate) and its copolymerization with methyl acrylate. They found that increasing the CPA content in the copolymer enhances its thermal stability, making it suitable for applications such as top coat and base coat materials in the leather industry (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Adsorption Properties
Müller et al. (1980) investigated the adsorption of various substituted chlorophenols, including 2-, 3-, and 4-substituted methyl, ethyl-, and chlorophenols, in aqueous solutions in the presence of sodium chloride. Their findings contribute to understanding the interactions and adsorption behavior of chlorophenols, which may include derivatives of 2-(4-Chlorophenyl)ethyl chloride (Müller, Müther, Belouschek, Belouschek, & Peschel, 1980).
Synthesis of Organic Compounds
Dehua Zhang et al. (2009) synthesized the compound (Z)-ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate. This research demonstrates the utility of 4-chlorophenyl derivatives, possibly including 2-(4-Chlorophenyl)ethyl chloride, in the synthesis of complex organic compounds (Dehua Zhang, Xiaoyan Zhang, & Guo, 2009).
Medicinal Chemistry
Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), highlighting the medicinal chemistry applications of 4-chlorophenyl derivatives. This research underscores the potential of compounds like 2-(4-Chlorophenyl)ethyl chloride in developing pharmacological research tools and drug leads (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Jian‐Nong Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-(2-chloroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXUKZCMNKLUTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396446 | |
Record name | 2-(4-CHLOROPHENYL)ETHYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)ethyl chloride | |
CAS RN |
32327-70-1 | |
Record name | 2-(4-CHLOROPHENYL)ETHYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Chlorophenyl)ethyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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